ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a piperazine moiety, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Incorporation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate for neurological conditions, such as Alzheimer’s disease and Parkinson’s disease.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Researchers use this compound to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and are studied for their alpha1-adrenergic receptor affinity.
Pyridazinones: Compounds containing the (4-methoxyphenyl)piperazine moiety are investigated for their acetylcholinesterase inhibitory activity.
Uniqueness
Ethyl 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-4-35-27(33)22-18(2)28-24(23(22)19-8-6-5-7-9-19)25(31)26(32)30-16-14-29(15-17-30)20-10-12-21(34-3)13-11-20/h5-13,28H,4,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXXEIPQPJWGFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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